Acetyl-Amylin (8-37) (human)
CAS No.:
Cat. No.: VC3678667
Molecular Formula: C140H218N42O46
Molecular Weight: 3225.53
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C140H218N42O46 |
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Molecular Weight | 3225.53 |
Introduction
Chemical and Structural Characteristics
Acetyl-Amylin (8-37) (human) is a synthetic peptide derived from human amylin (also known as islet amyloid polypeptide or IAPP), specifically comprising amino acid residues 8-37 of the native sequence with an acetyl group modification at the N-terminus. This modification creates a compound that maintains binding affinity to amylin receptors while functioning as an antagonist rather than an agonist .
The peptide possesses specific chemical properties that define its biological activity and applications:
Property | Value |
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CAS Number | 178603-79-7 |
Molecular Formula | C₁₄₀H₂₁₈N₄₂O₄₆ |
Molecular Weight | 3225.48 Da |
Amino Acid Sequence | Ac-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH₂ |
Shortened Notation | Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ |
Target | Amylin Receptor |
Pathway | GPCR/G Protein |
Classification | Peptide Antagonist |
The synthesis of Acetyl-Amylin (8-37) (human) typically employs solid-phase peptide synthesis techniques, allowing for precise control over the peptide sequence and modifications. This method ensures high purity and structural integrity, which are essential factors for its application in research and potential therapeutic development.
Structural Comparison with Native Amylin
Unlike the full-length 37-amino acid human amylin that can form amyloidogenic aggregates, Acetyl-Amylin (8-37) (human) lacks the first seven amino acids of the native sequence. This truncation significantly alters its physical properties and biological activity, converting it from an agonist to an antagonist of amylin receptors.
Biological Activity and Mechanism of Action
Receptor Interactions
Acetyl-Amylin (8-37) (human) functions primarily as a competitive inhibitor at amylin receptors. The amylin receptor complex consists of the calcitonin receptor-like receptor (CRLR) coupled with receptor activity-modifying proteins (RAMPs), forming part of the G protein-coupled receptor (GPCR) family .
By binding to these receptors without activating them, Acetyl-Amylin (8-37) (human) effectively blocks the biological actions of endogenous amylin. This antagonistic property makes it particularly valuable for investigating amylin's physiological roles in various metabolic and neurological processes.
Cellular and Molecular Effects
At the cellular level, Acetyl-Amylin (8-37) (human) can influence several important physiological processes:
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Insulin Secretion Modulation: It can modify the autocrine and paracrine effects of amylin on islet insulin secretion .
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Neuroprotective Effects: Research demonstrates that amylin receptor antagonists like Acetyl-Amylin (8-37) (human) can block β-amyloid toxicity in neurons, specifically in rat cholinergic basal forebrain neurons .
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Metabolic Regulation: The compound has shown potential to influence insulin action and lipid metabolism, suggesting broader metabolic regulatory functions.
Physiological and Pathophysiological Relevance
Role in Glucose Metabolism
Native amylin participates in glycemic regulation primarily by slowing gastric emptying and suppressing glucagon secretion . As an antagonist, Acetyl-Amylin (8-37) (human) can block these effects, providing a valuable tool for investigating glucose homeostasis mechanisms and potentially addressing metabolic disorders .
Connections to Neurodegenerative Processes
The relationship between amylin and neurodegenerative disorders represents a significant area of research interest. Patients with type 2 diabetes mellitus (T2DM) and cognitive deficits often exhibit amylin (IAPP) deposits in the pancreas, brain, and blood vessels . Human amylin's amyloidogenic properties mirror those of β-amyloid (Aβ), a key pathological component in Alzheimer's disease .
Research indicates that amylin receptor antagonists like Acetyl-Amylin (8-37) (human) can attenuate both human amylin and Aβ1–42-induced neuronal death . This suggests that the compound might have significant therapeutic potential for neurodegenerative conditions, particularly those with amyloid pathology.
Potential Application | Mechanism | Research Status |
---|---|---|
Diabetes Management | Modulation of amylin's effects on insulin secretion and glucose regulation | Preclinical investigation |
Obesity Treatment | Interference with amylin's satiety signaling | Early research phase |
Metabolic Syndrome | Regulation of multiple metabolic pathways | Theoretical application |
The compound's ability to interact with amylin receptors makes it particularly relevant for conditions involving dysregulated glucose metabolism and insulin signaling .
Neurodegenerative Diseases
The neuroprotective potential of Acetyl-Amylin (8-37) (human) represents one of its most promising applications:
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Alzheimer's Disease: By blocking Aβ-induced neurotoxicity, amylin receptor antagonists like Acetyl-Amylin (8-37) (human) could potentially slow or mitigate neurodegeneration in Alzheimer's disease .
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Cognitive Protection: Treatment with amylin receptor antagonists before exposure to Aβ has shown significantly improved neuronal survival as measured by various cell viability assays .
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Cerebrovascular Disorders: Given amylin's role in vascular function and the presence of IAPP deposits in blood vessels, Acetyl-Amylin (8-37) (human) might also have applications in cerebrovascular conditions .
Research Methodologies and Applications
Experimental Techniques
Researchers utilize various approaches to study Acetyl-Amylin (8-37) (human):
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Cell Culture Systems: Primary cultures of neurons, particularly cholinergic basal forebrain neurons, have been employed to evaluate the compound's neuroprotective properties .
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Cell Viability Assays: MTT and live-dead cell assays provide quantitative measures of neuronal survival following treatment with Acetyl-Amylin (8-37) (human) and exposure to toxic agents like Aβ .
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Receptor Binding Studies: These investigations characterize the interaction between Acetyl-Amylin (8-37) (human) and amylin receptors, establishing its antagonistic properties .
Comparative Studies
Research often compares the effects of Acetyl-Amylin (8-37) (human) with those of other compounds:
Compound | Comparative Effect |
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Human Amylin | Opposite effect (agonist vs. antagonist) |
Rat Acetyl-Amylin (8-37) | Similar antagonistic properties but species-specific differences |
β-Amyloid (Aβ) | Blocks toxic effects rather than mimicking them |
AC187 (sCT(8-37)) | Similar amylin receptor antagonism |
These comparative analyses help elucidate both the specific mechanisms of Acetyl-Amylin (8-37) (human) and broader principles of amylin receptor physiology .
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